tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

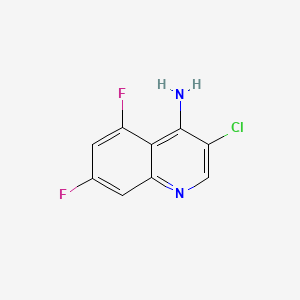

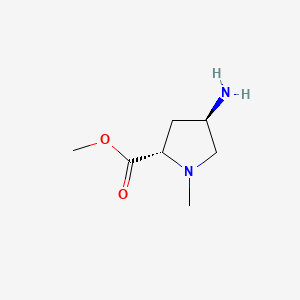

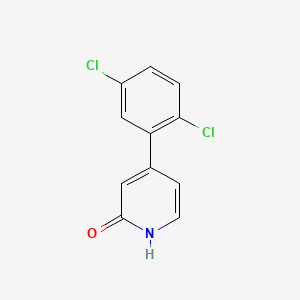

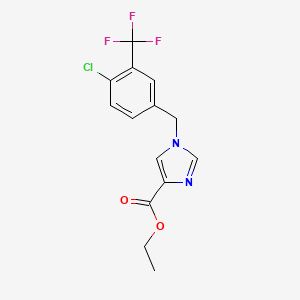

This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “tert-Butyl” part suggests a tertiary butyl group (a carbon atom attached to three other carbon atoms). The “7-(trifluoromethyl)” part suggests a trifluoromethyl group (a carbon atom attached to three fluorine atoms) at the 7th position of the isoquinoline ring. The “3,4-dihydroisoquinoline-2(1H)-carboxylate” part suggests a partially saturated isoquinoline ring (a type of heterocyclic aromatic ring) with a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) at the 2nd position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, which is a type of heterocyclic aromatic ring. The tert-butyl and trifluoromethyl groups would be attached to this ring, likely adding steric bulk and influencing the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline ring, the tert-butyl group, and the trifluoromethyl group. The isoquinoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The trifluoromethyl group might be involved in radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoquinoline ring might contribute to its aromaticity and stability. The tert-butyl and trifluoromethyl groups might influence its solubility in different solvents .科学的研究の応用

Tert-butoxycarbonylation Reagent : "1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)" is used as a tert-butoxycarbonylation reagent for acidic substrates like phenols, amines, and carboxylic acids, offering high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).

Chemical Transformations : "tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate" undergoes reactions with maleic anhydride to form complex compounds useful in organic synthesis (Moskalenko & Boev, 2014).

Cascade Reactions : tert-Butyl compounds are involved in cascade reactions forming complex structures, such as tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).

Antitumor Antibiotic Synthesis : "6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid" is a key intermediate in synthesizing antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Enzyme Inhibition : tert-Butyl groups have been used in the synthesis of quinazoline antifolates inhibiting thymidylate synthase, which are potential therapeutics (Pawełczak et al., 1989).

Tandem Nucleophilic Addition and Cyclization : These compounds are useful in tandem nucleophilic addition and cyclization reactions, offering a concise and efficient synthesis of 1,2-dihydroisoquinolines (Obika et al., 2007).

Oxidation Coupling : They participate in oxidation coupling processes to prepare various quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Annulation Reactions : These compounds undergo annulation reactions, providing an expedient access to medicinally important isoquinoline heterocycles (Li & Yang, 2005).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The tert-butyl group has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Result of Action

A compound with a similar structure, a novel benzotriazinyl radical, was prepared and its magneto-structural correlation was investigated .

Action Environment

The success of the sm cross-coupling reaction, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHPOPICHOVJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724452 |

Source

|

| Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257855-77-8 |

Source

|

| Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)